![molecular formula C20H21IN2O3S B2669397 (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865174-39-6](/img/structure/B2669397.png)
(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
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Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material sciences .
Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including cycloaddition reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base has shown these compounds to be useful in photodynamic therapy (PDT) for cancer treatment. They exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Thiazole derivatives have been synthesized and shown to possess antimicrobial properties against various bacterial and fungal strains. This suggests their potential in developing new therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Antifungal Agents
- New thiazole-containing benzamides and their alkoxy derivatives have been prepared and evaluated for antifungal activity. These compounds could serve as potential antifungal agents, indicating the usefulness of thiazole derivatives in addressing fungal infections (Narayana et al., 2004).
Apoptosis Induction in Colorectal Tumor Cells
- Thiazolides, a novel class of anti-infectious agents, have been studied for their ability to induce apoptosis in colon carcinoma cell lines. This indicates the potential of thiazole derivatives in cancer research, specifically in developing treatments targeting tumor cells (Brockmann et al., 2014).
Anticonvulsant Agents
- Some 4-thiazolidinone derivatives have been designed, synthesized, and evaluated as anticonvulsant agents, showing significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This highlights the potential of thiazole derivatives in the development of new treatments for epilepsy (Faizi et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O3S/c1-3-25-12-11-23-17-10-9-14(26-4-2)13-18(17)27-20(23)22-19(24)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHUBAIKOBRLLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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